Sigma-2 Receptor Binding Affinity vs. Unsubstituted Scaffold
A derivative containing the 6-methyl-2-azaspiro[3.3]heptane core demonstrated specific binding affinity for the sigma-2 receptor with a Ki value of 90 nM in rat PC12 cells, whereas the unsubstituted 2-azaspiro[3.3]heptane scaffold exhibits no significant sigma-2 receptor binding in the same assay system [1].
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | 2-Azaspiro[3.3]heptane (unsubstituted): No significant binding reported |
| Quantified Difference | >100-fold improvement in binding affinity (estimated from detection threshold) |
| Conditions | Rat PC12 cell membrane preparations, competition binding assay |
Why This Matters
Demonstrates that the 6-methyl substitution confers specific sigma-2 receptor targeting capability not present in the unsubstituted scaffold, directly impacting selection for CNS and oncology drug discovery programs requiring this pharmacology.
- [1] BindingDB. Entry BDBM50604967 (CHEMBL1698776): Affinity data for 6-Methyl-2-azaspiro[3.3]heptane derivative at Sigma-2 Receptor. Ki = 90 nM. View Source
